2,4,5-trimethyl-N-(1H-pyrazol-4-yl)furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-trimethyl-N-(1H-pyrazol-4-yl)furan-3-carboxamide is a heterocyclic compound that features a furan ring substituted with three methyl groups and a carboxamide group attached to a pyrazole ring. This compound is of interest due to its potential pharmacological properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-trimethyl-N-(1H-pyrazol-4-yl)furan-3-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution with Methyl Groups:
Attachment of the Pyrazole Ring: The pyrazole ring can be synthesized separately and then attached to the furan ring through a coupling reaction. This often involves the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the reaction.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the carboxylic acid derivative of the furan ring with an amine derivative of the pyrazole ring under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2,4,5-trimethyl-N-(1H-pyrazol-4-yl)furan-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
2,4,5-trimethyl-N-(1H-pyrazol-4-yl)furan-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 2,4,5-trimethyl-N-(1H-pyrazol-4-yl)furan-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,4,5-trimethylfuran: A simpler analog without the pyrazole and carboxamide groups.
N-(1H-pyrazol-4-yl)furan-3-carboxamide: Lacks the methyl substitutions on the furan ring.
2,4,5-trimethyl-N-(1H-pyrazol-4-yl)benzamide: Features a benzene ring instead of a furan ring.
Uniqueness
2,4,5-trimethyl-N-(1H-pyrazol-4-yl)furan-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the furan and pyrazole rings, along with the carboxamide group, allows for a wide range of interactions and applications that are not possible with simpler analogs.
Properties
Molecular Formula |
C11H13N3O2 |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
2,4,5-trimethyl-N-(1H-pyrazol-4-yl)furan-3-carboxamide |
InChI |
InChI=1S/C11H13N3O2/c1-6-7(2)16-8(3)10(6)11(15)14-9-4-12-13-5-9/h4-5H,1-3H3,(H,12,13)(H,14,15) |
InChI Key |
ZZVTVHRHEIDUES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=C1C(=O)NC2=CNN=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.